molecular formula C28H35N7O4S2 B3084953 4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 1146955-37-4

4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B3084953
CAS No.: 1146955-37-4
M. Wt: 597.8 g/mol
InChI Key: XZOSZTJIMDXGFT-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry for kinase inhibition and anticancer applications . Its structure features:

  • A thieno[3,2-d]pyrimidine core substituted at position 4 with morpholine, enhancing solubility and target engagement.
  • A piperazine moiety at position 6, functionalized with a methylsulfonyl group, which improves metabolic stability and modulates kinase selectivity .
  • A 2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl group at position 2, contributing to steric bulk and hydrophobic interactions with target proteins .

Synthesis involves multi-step functionalization:

Core formation: Thieno[3,2-d]pyrimidine is synthesized via cyclization of substituted pyrimidines.

Substituent introduction: The piperazine-morpholine and indazole-tetrahydropyran groups are introduced via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .

Properties

IUPAC Name

4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7O4S2/c1-41(36,37)34-10-8-32(9-11-34)18-20-17-24-26(40-20)28(33-12-15-38-16-13-33)30-27(29-24)21-5-4-6-23-22(21)19-35(31-23)25-7-2-3-14-39-25/h4-6,17,19,25H,2-3,7-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOSZTJIMDXGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=CC=CC5=NN(C=C54)C6CCCCO6)N7CCOCC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H35N7O4S2C_{28}H_{35}N_{7}O_{4}S_{2}, with a molecular weight of approximately 597.75 g/mol. The compound features multiple functional groups, including a morpholine ring and a thieno[3,2-d]pyrimidine moiety, which are crucial for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, thieno[3,2-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Cell LineMechanism of Action
Compound A1.61A-431 (skin cancer)Bcl-2 inhibition
Compound B1.98HT29 (colon cancer)Tubulin polymerization disruption
Compound C<0.5HepG2 (liver cancer)Apoptosis induction

Anticonvulsant Activity

Similar compounds have also demonstrated anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that the presence of the piperazine moiety enhances anticonvulsant efficacy by modulating neurotransmitter systems.

Case Study:
A study evaluated the anticonvulsant effects of a related compound in a mouse model of epilepsy. The results indicated a significant reduction in seizure frequency when administered at doses ranging from 10 to 30 mg/kg.

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The thieno[3,2-d]pyrimidine structure is known to inhibit enzymes critical for DNA synthesis and repair.
  • Receptor Modulation: The morpholine and piperazine groups may interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
  • Apoptosis Induction: Evidence suggests that the compound may promote apoptosis in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound ID/Reference Core Structure Position 2 Substituent Position 6 Substituent Position 4 Substituent Notable Properties
Target Compound Thieno[3,2-d]pyrimidine 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl (4-Methylsulfonylpiperazin-1-yl)methyl Morpholine Enhanced kinase selectivity; improved metabolic stability due to methylsulfonyl group
EP 2 402 347 A1 (Compound 154) Thieno[2,3-d]pyrimidine Pyrimidin-2-ylamine (4-Methylsulfonylpiperazin-1-yl)methyl Morpholine Lower steric bulk at position 2 reduces target affinity compared to indazole derivatives
EP 2 402 347 A1 (Compound 88) Thieno[3,2-d]pyrimidine 2-Methylimidazole (4-Methylsulfonylpiperazin-1-yl)methyl Morpholine Reduced solubility due to lack of tetrahydropyran group; moderate cytotoxicity
EP 2 402 347 A1 (Compound 70) Thieno[3,2-d]pyrimidine 3-Amino-4-methylphenyl (4-Methylpiperazin-1-yl)methyl Morpholine Absence of methylsulfonyl group decreases metabolic stability; higher off-target effects
Compound 10a Imidazo[4,5-b]pyridine 4-(4-Morpholinophenyl) 4-((5-Methylisoxazol-3-yl)methyl)piperazin-1-yl N/A Distinct core structure limits kinase selectivity overlap; moderate antibacterial activity

Q & A

Q. How to design analogs for improved pharmacokinetics without altering core bioactivity?

  • Rational modifications :
  • Replace tetrahydro-2H-pyran with spirocyclic ethers to enhance metabolic stability .
  • Introduce fluorine atoms on the thienopyrimidine core to modulate lipophilicity (ClogP < 5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine

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